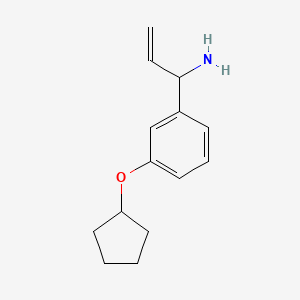

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

Description

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is a substituted propenylamine derivative characterized by a phenyl ring bearing a cyclopentyloxy group at the 3-position and an allylamine (prop-2-enylamine) moiety. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, which may influence physicochemical properties such as solubility, crystallinity, and intermolecular interactions. However, structural differences between propenyl (C=C) and propargyl (C≡C) groups can lead to divergent reactivity, stability, and pharmacological profiles.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2 |

InChI Key |

XBTLWQZDIUCUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the prop-2-enylamine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high efficiency .

Chemical Reactions Analysis

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Propargylamine Derivatives

The propargylamine derivative 1-(3-Phenylprop-2-ynyl)pyrrolidinium chloride () shares similarities with the target compound in terms of amine functionality and aromatic substitution. Key differences include:

The triple bond in propargylamines enhances reactivity in click chemistry and metal-catalyzed coupling reactions, whereas the double bond in propenylamines may confer greater stability under physiological conditions. The cyclopentyloxy group in the target compound could improve membrane permeability compared to the phenyl group in the propargylamine analog .

Substituent Effects: Cyclopentyloxy vs. Other Alkoxy Groups

The 3-cyclopentyloxy substituent distinguishes the target compound from analogs with smaller alkoxy groups (e.g., methoxy or ethoxy).

- Lipophilicity : The cyclopentyl group increases logP values, which could enhance blood-brain barrier penetration relative to polar methoxy derivatives.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal engineering and solubility, differ between amine and ammonium salts. For example:

- The target compound’s primary amine group can act as both a hydrogen bond donor and acceptor, facilitating diverse supramolecular architectures .

- In contrast, 1-(3-Phenylprop-2-ynyl)pyrrolidinium chloride () exists as a chloride salt, where the ammonium ion forms strong ionic bonds with chloride, dominating the crystal lattice .

Graph set analysis () could elucidate differences in hydrogen-bonded motifs, such as chains or rings, influenced by the cyclopentyloxy group’s steric bulk. For instance, the bulky substituent might disrupt extended networks, leading to less dense packing compared to planar phenyl analogs .

Structural Characterization via SHELX Software

While direct crystallographic data for 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine are unavailable, SHELX programs () are widely used for small-molecule refinement. If crystallized, its structure could be solved using SHELXL, with bond lengths and angles compared to propargylamine derivatives. For example:

- C=C bond lengths (~1.34 Å) vs. C≡C (~1.20 Å).

- Cyclopentyloxy torsional angles affecting molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.